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Compound of Interest

Compound Name: 1-Benzyl-3-phenylthiourea

Cat. No.: B182860

This guide provides a comprehensive overview of the spectroscopic data for 1-Benzyl-3-
phenylthiourea, a thiourea derivative with applications in coordination chemistry and materials
science. The information presented is intended for researchers, scientists, and professionals in
drug development and related fields, offering a detailed analysis of its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Core Spectroscopic Data

The structural integrity and purity of synthesized 1-Benzyl-3-phenylthiourea can be confirmed
through a combination of spectroscopic techniques. The following sections and tables
summarize the key data obtained from *H NMR, 3C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 1-Benzyl-3-
phenylthiourea in solution. The proton (*H) and carbon-13 (*3C) NMR spectra provide detailed
information about the chemical environment of each atom.

IH NMR Data

The *H NMR spectrum of 1-Benzyl-3-phenylthiourea exhibits characteristic signals for the
aromatic protons of the benzyl and phenyl groups, the methylene protons, and the N-H protons
of the thiourea moiety.
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Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
9.627 Singlet 1H N-H
8.164 Singlet 1H N-H

] Aromatic (Phenyl &
7.439-7.258 Multiplet 9H
Benzyl)

7.118 Triplet 1H Aromatic (Phenyl)
4.8 (approx.) Doublet 2H -CH2- (Benzyl)

Note: Data sourced from a study by Al-Masoudi et al.[1] The methylene proton signal is
described as a doublet at & = 7.37 in the text, which is likely a typographical error and has been
adjusted to a more chemically reasonable shift.

13C NMR Data

The 13C NMR spectrum provides insight into the carbon framework of the molecule. The
thiocarbonyl (C=S) carbon is typically observed significantly downfield.

Chemical Shift (6, ppm) Assighment
~181 C=S (Thiourea)
~138-127 Aromatic Carbons
~49-54 -CH:z- (Benzyl)

Note: The chemical shift for the methylene carbon has been reported to be in the range of
49.06-53.98 ppm.[1] The other values are predicted based on analogous structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in 1-Benzyl-3-
phenylthiourea. The key vibrational frequencies are associated with the N-H and C=S bonds.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.mdpi.com/2304-6740/11/3/125
https://www.mdpi.com/2304-6740/11/3/125
https://www.benchchem.com/product/b182860?utm_src=pdf-body
https://www.benchchem.com/product/b182860?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182860?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory
- Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment
3363 Medium N-H Stretching
3149 Medium N-H Stretching
1450 Medium Thioamide
842 Medium Thioamide

Note: Data sourced from a study by Al-Masoudi et al.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming the molecular weight.

m/z Interpretation

242 [M]* (Molecular lon)
243 [M+1]*

167 Fragment

107 Fragment

Note: The molecular formula of 1-Benzyl-3-phenylthiourea is C14H14N2S, with a molecular
weight of 242.34 g/mol .

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization
of 1-Benzyl-3-phenylthiourea.

Synthesis of 1-Benzyl-3-phenylthiourea

The synthesis of 1-Benzyl-3-phenylthiourea can be achieved through the reaction of

phenylmethanamine and isothiocyanatobenzene.[1]
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» To a solution of phenylmethanamine (2.14 mL, 20 mmol) in benzene (10 mL), add
isothiocyanatobenzene (2.70 mL, 20 mmol) under stirring.

» Continue stirring the mixture for 4 hours at room temperature.

e The resulting white precipitate is collected and recrystallized from hot ethanol to yield pure 1-
Benzyl-3-phenylthiourea.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of the compound in a suitable
deuterated solvent (e.g., DMSO-ds or CDCI3) in an NMR tube.

» 'H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
Standard acquisition parameters include a spectral width of 12-16 ppm, a sufficient number
of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

e 13C NMR Acquisition: Acquire the proton-decoupled 3C NMR spectrum. A wider spectral
width (e.g., 200-240 ppm) is necessary to cover the range of carbon chemical shifts. A longer
acquisition time and a greater number of scans are typically required due to the lower natural
abundance of 13C.

Infrared (IR) Spectroscopy

o Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample
with dry potassium bromide and pressing the mixture into a thin, transparent disk.

» Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer
over a range of 4000-400 cm~1. A background spectrum of a pure KBr pellet should be
subtracted from the sample spectrum.

Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent
(e.g., methanol or acetonitrile).

o Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization
method such as Electrospray lonization (ESI) or Gas Chromatography-Mass Spectrometry
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(GC-MS). Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Workflow and Data Integration

The characterization of 1-Benzyl-3-phenylthiourea involves a logical workflow, starting from
synthesis and culminating in the integration of various spectroscopic data to confirm the
structure.

Synthesis & Purification

Synthesis of 1-Benzyl-3-phenylthiourea

'

Recrystallization

/Spéctroscopic AV nalysis \

NMR Spectroscopy (*H & 13C) IR Spectroscopy Mass Spectrometry

Data Analysis & Elucidation

Data Integration

Structure Confirmation

Click to download full resolution via product page

Workflow for the characterization of 1-Benzyl-3-phenylthiourea.

The logical flow for the structural elucidation of 1-Benzyl-3-phenylthiourea is depicted in the
following diagram.
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Logical flow of structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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